

Application Notes and Protocols for CAF-382 in Hippocampal Slice Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CAF-382 is a potent and selective inhibitor of the serine-threonine kinase Cyclin-Dependent Kinase-Like 5 (CDKL5).[1][2] Pathological loss-of-function mutations in the CDKL5 gene lead to CDKL5 Deficiency Disorder (CDD), a severe neurodevelopmental condition.[3] Understanding the role of CDKL5 kinase activity in synaptic function is crucial for developing therapeutic strategies. CAF-382 serves as a critical tool for acutely inhibiting CDKL5, allowing researchers to probe its function in synaptic transmission and plasticity without the confounding developmental compensations that can occur in genetic knockout models.[4]

These application notes provide detailed protocols for the use of **CAF-382** in rat hippocampal slice electrophysiology, focusing on its effects on glutamatergic synaptic transmission and long-term potentiation (LTP).

Mechanism of Action

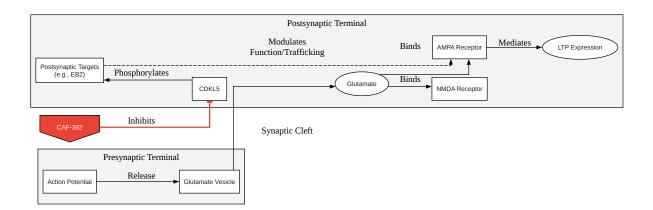
CAF-382 is an analog of SNS-032 and acts as a CDKL5 and pan-CDK inhibitor.[1] It exhibits high affinity for CDKL5 and has been shown to be selective over Glycogen Synthase Kinase 3β (GSK3β), a kinase with high homology to CDKL5.[3][5] In primary neurons and hippocampal slices, **CAF-382** reduces the phosphorylation of EB2 (end-binding protein 2), a known downstream target of CDKL5, in a dose-dependent manner, confirming its ability to inhibit CDKL5 activity in intact brain tissue.[5][6]



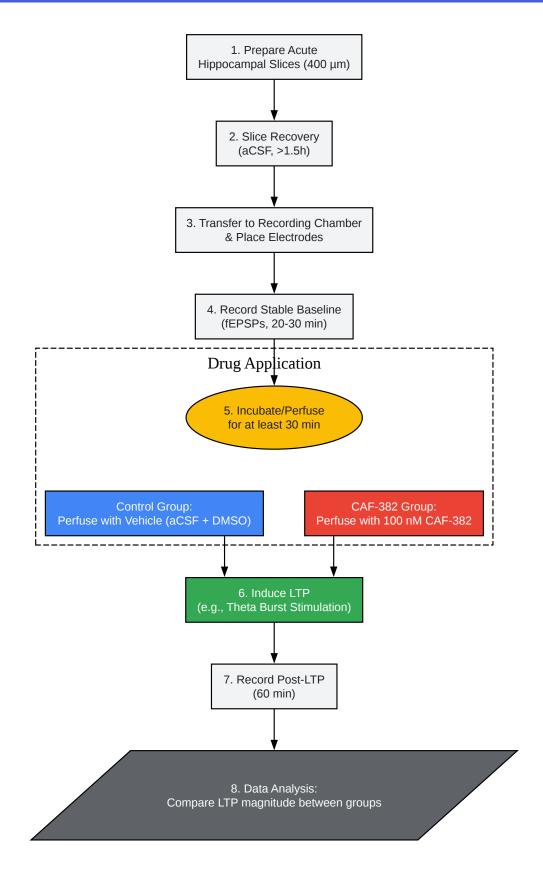
The primary effect of acute CDKL5 inhibition by **CAF-382** in the hippocampus is on postsynaptic mechanisms.[4][6] Specifically, it selectively reduces AMPA-type glutamate receptor-mediated responses without affecting NMDA receptor-mediated responses or presynaptic release properties, as measured by paired-pulse ratio.[6] This ultimately leads to a significant reduction in the expression of long-term potentiation (LTP) at Schaffer collateral to CA1 synapses.[4][6]

Signaling Pathway of CAF-382 Action









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